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Compound of Interest

Compound Name: 8-Chloroquinolin-3-ol
CAS No.: 25369-39-5
Cat. No.: B3028647
Get Quote
. J

Technical Profile: 8-Chloroquinolin-3-ol
CAS: 25369-39-5 | IUPAC: 8-Chloroquinolin-3-ol[1][2]

Executive Summary 8-Chloroquinolin-3-ol is a specialized heterocyclic scaffold distinct from
the more common 8-hydroxyquinoline (oxine). Unlike its isomer, where the hydroxyl group at
position 8 facilitates bidentate metal chelation with the ring nitrogen, the 3-hydroxy isomer
places the hydroxyl group in a position that precludes the formation of a stable five-membered
chelate ring. This structural nuance makes it a critical bioisostere in medicinal chemistry,
particularly for Fragment-Based Drug Discovery (FBDD), where it serves as a hydrogen-bond
donor/acceptor motif without the strong metal-sequestering toxicity associated with 8-HQ
derivatives.

Part 1: Chemical Identity & Properties[3][4]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3028647#bc-rfq
https://www.benchchem.com/product/b3028647/docs?utm_src=pdf-body#cas-number-and-iupac-name-for-8-chloroquinolin-3-ol
https://www.benchchem.com/product/b3028647/docs?utm_src=pdf-body#cas-number-and-iupac-name-for-8-chloroquinolin-3-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028647?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Data
CAS Number 25369-39-5
IUPAC Name 8-Chloroquinolin-3-ol
3-Hydroxy-8-chloroquinoline; 8-Chloro-3-
Synonyms D
quinolinol
Molecular Formula CoHeCINO
Molecular Weight 179.60 g/mol
SMILES Oclcncc2c(Cl)ccecl2
InChl Key HXDOLOXNQXOFKT-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
N Soluble in DMSO, Methanol; Low solubility in
Solubility
water
Predicted LogP ~3.13 (Lipophilic)
pKa (Predicted) ~7.8 (Hydroxyl group)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 3-hydroxyquinolines is more challenging than that of their 4- or 8-hydroxy
counterparts due to the lack of direct activation at the 3-position in standard Skraup or Gould-
Jacobs cyclizations.

Method A: The Boronic Acid Oxidation Route (High
Purity)

This method is preferred for medicinal chemistry applications requiring high regioselectivity. It
utilizes a commercially available 8-chloroquinoline or 2-chloroaniline precursor.

Retrosynthetic Logic: 8-Chloroquinolin-3-ol

8-Chloroquinoline-3-boronic acid
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3-Bromo-8-chloroquinoline
8-Chloroquinoline

Protocol Steps:
e Bromination: 8-Chloroquinoline is brominated at the 3-position using bromine (

) in pyridine/CCl

at elevated temperatures. The pyridine complex directs electrophilic substitution to the 3-
position (beta to nitrogen).

o Borylation: The resulting 3-bromo-8-chloroquinoline undergoes a lithium-halogen exchange
(using

-BuLi at -78°C) followed by quenching with triisopropyl borate, or a Palladium-catalyzed
Miyaura borylation with bis(pinacolato)diboron.

o Oxidation: The boronic acid/ester intermediate is oxidized to the phenol using basic
hydrogen peroxide (

) or Oxone®.

Method B: Modified Friedlander Cyclization (Scalable)

This route constructs the pyridine ring directly, avoiding late-stage functionalization issues.
Reactants:

e Precursor 1: 2-Amino-3-chlorobenzaldehyde

e Precursor 2: Hydroxyacetone (Acetol)

Protocol:

e Dissolve 2-amino-3-chlorobenzaldehyde (1.0 eq) and hydroxyacetone (1.2 eq) in ethanol.

e Add a catalytic amount of KOH or piperidine.
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o Reflux for 4—6 hours. The amino group condenses with the ketone carbonyl, and the
aldehyde condenses with the alpha-methylene, closing the ring.

 Purification: Cool to precipitate the crude product. Recrystallize from ethanol/water.

Visualization: Synthesis Pathways

Pathway Legend

Dashed Line: Convergent Route (Scalable)

Solid Line: MedChem Route (High Purity)
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Figure 1: Dual synthetic pathways for 8-Chloroquinolin-3-ol. The oxidative boronic acid route
(top) is preferred for laboratory precision, while the Friedlander cyclization (bottom) offers
convergent efficiency.

Part 3: Pharmacological & Research Utility
Bioisosterism & Chelation

The primary value of 8-chloroquinolin-3-ol lies in its structural comparison to 8-
hydroxyquinoline.
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e 8-Hydroxyquinoline (8-HQ): Forms a stable 5-membered chelate ring with divalent metals (

). This often leads to broad-spectrum toxicity via metal sequestration.

e 8-Chloroquinolin-3-ol: The hydroxyl group at position 3 is geometrically distant from the
ring nitrogen. It cannot form a bidentate chelate. This allows researchers to utilize the
quinoline scaffold for pi-stacking interactions and the hydroxyl group for directional hydrogen
bonding (e.g., with serine/threonine residues in a kinase active site) without the confounding

variable of metal chelation.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment” for screening libraries:
e Low Molecular Weight (<180 Da): Leaves ample room for growing the molecule.

 Lipophilic Efficiency: The 8-chloro substituent increases lipophilicity (CLogP ~3.1), improving
membrane permeability compared to the non-chlorinated analog.

» Vectors for Growth: The 3-OH group can be easily alkylated or arylated to probe adjacent
binding pockets.

Visualization: Structural Logic

8-Hydroxyquinoline (Oxine)  8-Chloroquinolin-3-ol (Target)

OH at Pos 3
+ N at Pos 1

OH at Pos 8
+ N at Pos 1

Bidentate Binding Distance > 3A

Stable 5-Membered No Chelation Possible
Metal Chelate H-Bond Donor Only
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Figure 2: Mechanistic comparison of binding modes. The target molecule (right) functions as a
pure H-bond donor/acceptor, avoiding the metal scavenging activity of its isomer.

Part 4: Safety & Handling (MSDS Summary)

Signal Word:DANGER

Hazard Class H-Code Statement

Acute Toxicity (Oral) H301 Toxic if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.
STOT-SE H335 May cause respiratory

irritation.

Handling Protocol:
e Engineering Controls: Use only in a chemical fume hood.
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

e Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent
oxidative degradation of the phenolic moiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b3028647?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028647?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

